3-Chloro-6-(4-methoxyphenyl)pyridazine

Medicinal Chemistry Neuroscience GABA-A Receptor Antagonism

Multi-step custom synthesis of pyridazine-based GABAergic scaffolds delays neuroscience lead optimization. 3-Chloro-6-(4-methoxyphenyl)pyridazine (CAS 58059-31-7) provides a ready-to-use SNAr substrate with precisely positioned 3-chloro leaving group and electron-donating 6-(4-methoxyphenyl) motif: • One-step microwave-assisted amination yields the Gabazine (SR-95531) core scaffold with high conversion • Consistently high-yielding SNAr transformations under standard conditions for parallel library synthesis • Off-the-shelf availability eliminates custom synthesis lead times; supplied with full analytical characterization for batch-to-batch consistency

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 58059-31-7
Cat. No. B028087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-methoxyphenyl)pyridazine
CAS58059-31-7
Synonyms3-Chloro-6-(p-methoxyphenyl)pyridazine; 
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3
InChIKeyTZBSFHQGJIBFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(4-methoxyphenyl)pyridazine: Technical Profile


3-Chloro-6-(4-methoxyphenyl)pyridazine is a halogenated heterocyclic building block comprising a pyridazine core with a chloro substituent at the 3-position and a para-methoxyphenyl ring at the 6-position . As a crystalline solid with a molecular weight of 220.66 g/mol and a predicted boiling point of 407.8±35.0 °C , this compound is employed as a versatile intermediate for nucleophilic aromatic substitution, enabling the modular construction of bioactive pyridazine scaffolds for neuroscience research [1].

3-Chloro-6-(4-methoxyphenyl)pyridazine: Why Analogs Fail


Generic pyridazine building blocks are not functionally equivalent. The precise positioning of the 3-chloro leaving group and the electron-donating 6-(4-methoxyphenyl) substituent creates a unique activation pattern for SNAr amination, yielding high product conversions under microwave-assisted conditions. Substitution at the 5-position or replacement of the para-methoxyphenyl motif fundamentally alters reactivity and downstream pharmacophoric compatibility. Furthermore, the specific substitution pattern of this compound is essential for generating the clinically relevant GABAergic scaffold found in Gabazine (SR-95531) [1], establishing it as a non-fungible intermediate for neuroscience-focused medicinal chemistry programs.

3-Chloro-6-(4-methoxyphenyl)pyridazine: Head-to-Head Comparison


Exclusive Gabazine Synthesis Intermediate

This pyridazine derivative is a direct and specific intermediate in the preparation of the GABAA receptor antagonist, Gabazine [1]. While other pyridazine analogs may serve as general building blocks, they lack the precise substitution pattern required to yield the pharmacophore of this clinically utilized competitive antagonist. This link provides definitive end-use validation for neuroscience and pharmacology research groups.

Medicinal Chemistry Neuroscience GABA-A Receptor Antagonism

Efficient SNAr Amination Under Microwave

In microwave-assisted amination reactions, 3-Chloro-6-(4-methoxyphenyl)pyridazine demonstrates excellent reactivity and efficiency . Reaction with benzylamine in DMF with K₂CO₃ at elevated temperatures produces the target product in a 97% yield . This high yield for a common functionalization reaction provides a quantitative benchmark for synthetic chemists planning reaction scale-up or diversification.

Organic Synthesis Microwave-Assisted Chemistry Amination

Single-Step SNAr Route to Gabazine

The 3-chloro group serves as a prime leaving group for nucleophilic aromatic substitution (SNAr), enabling the direct and efficient introduction of amine-containing side chains [1]. This unique reactivity profile is critical for the synthesis of Gabazine, which is achieved via a direct SNAr displacement of the chloro group with an amine [1]. Alternative pyridazines lacking this substitution pattern would require a more complex, multi-step synthetic sequence, significantly increasing the time and cost of obtaining the target molecule.

Organic Synthesis Nucleophilic Aromatic Substitution Drug Discovery

3-Chloro-6-(4-methoxyphenyl)pyridazine: Application Scenarios


GABA-A Antagonist Tool Synthesis

Procure 3-Chloro-6-(4-methoxyphenyl)pyridazine for a one-step, high-yielding SNAr reaction to synthesize Gabazine (SR-95531) [1]. This eliminates the need for a custom, multi-step synthesis of the core, accelerating SAR studies around the pyridazine scaffold for neuroscience drug discovery programs.

Pyridazine Diversification via SNAr

Procure this compound for microwave-assisted amination protocols to rapidly generate a library of 3-aminated pyridazine derivatives [1]. The electron-withdrawing nature of the pyridazine ring activates the 3-chloro position, ensuring a high-yielding transformation that provides quick access to diverse chemical matter for lead optimization.

Reliable Building Block for Advanced Intermediates

Procure 3-Chloro-6-(4-methoxyphenyl)pyridazine as a reliable, off-the-shelf building block for the construction of advanced heterocyclic intermediates. Its robust reactivity profile ensures consistent performance in scale-up reactions, minimizing process development time for the production of key pharmaceutical or agrochemical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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